PI3Kδ vs PPARδ Selectivity Profile
A derivative based on the 3,6-dimethyl-2(1H)-pyridinone scaffold exhibited potent inhibition of human PI3Kδ-mediated AKT phosphorylation with an IC50 of 374 nM in Ri-1 cells, while demonstrating significantly reduced activity against PPARδ (IC50 >50,000 nM), indicating a degree of target selectivity inherent to this substitution pattern [1]. Direct head-to-head comparison with alternative substitution patterns on the same core is not available in the extracted dataset.
| Evidence Dimension | Target selectivity index (PI3Kδ vs PPARδ) |
|---|---|
| Target Compound Data | IC50 (PI3Kδ) = 374 nM; IC50 (PPARδ) > 50,000 nM |
| Comparator Or Baseline | Data for direct comparator not available |
| Quantified Difference | >133-fold selectivity for PI3Kδ over PPARδ |
| Conditions | Electrochemiluminescence assay (PI3Kδ) in Ri-1 cells; Scintillation proximity assay (PPARδ) in cell-free system |
Why This Matters
This selectivity window is informative for immunology-focused discovery programs where PI3Kδ isoform specificity is required to minimize off-target PPAR-mediated effects.
- [1] BindingDB Entry BDBM50394897 / CHEMBL2165498. Affinity data for 3,6-dimethylpyridin-2(1H)-one derivative. View Source
